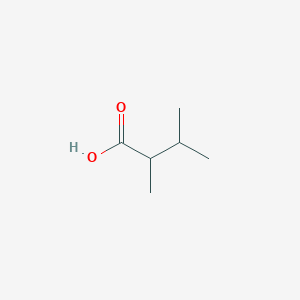

Acide 2,3-diméthylbutanoïque

Vue d'ensemble

Description

2,3-Dimethylbutanoic acid is a branched-chain carboxylic acid that is structurally related to butanoic acid with additional methyl groups at the second and third carbon atoms. Although the provided papers do not directly discuss 2,3-dimethylbutanoic acid, they provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 2,3-dimethylbutanoic acid.

Synthesis Analysis

The synthesis of compounds structurally related to 2,3-dimethylbutanoic acid involves various strategies. For instance, the asymmetric synthesis of N,N'-protected 2,3-diaminobutanoic acid stereoisomers is achieved using Rh(I)-phosphine-catalyzed hydrogenation of enamides . Similarly, the synthesis of 2,3-diaminobutanoic acids is reported through the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from L-serine . These methods highlight the importance of protecting groups and catalysts in achieving the desired stereochemistry and yield of the target molecules.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The chemical behavior of related compounds includes chelating behavior, as seen with 3,3-dimethylbutane-1,2-diamine-N,N,N',N'-tetraacetic acid, which forms stable chelates with alkaline earth metal ions . Additionally, the dehydrogenation of 2,3-dimethylbutane to form 2,3-dimethylbutenes demonstrates the reactivity of similar alkane structures under the influence of bimetallic catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,3-dimethylbutanoic acid can be inferred from their molecular structure and reactivity. The first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps provide insights into the stability and charge transfer within the molecules . The crystal structure analysis, including natural bond orbital and Hirshfeld surface analysis, reveals the planarity and intermolecular interactions that contribute to the stability of the crystal packing .

Applications De Recherche Scientifique

Synthèse organique

L’acide 2,3-diméthylbutanoïque est utilisé comme bloc de construction chiral en synthèse organique. Il peut être utilisé pour préparer des molécules plus complexes, contribuant ainsi au développement de nouveaux médicaments, polymères et autres produits chimiques.

Analyse des métabolites en toxicologie

En toxicologie, l’this compound a été identifié comme un métabolite du cannabinoïde synthétique 4F-MDMB-BINACA . Cela le rend utile pour la détection et le suivi de l’utilisation de ces substances .

Recherche pharmaceutique

Plusieurs composés liés à l’this compound sont utilisés dans la recherche pharmaceutique . Par exemple, l’acide (2R)-2,3-diméthylbutanoïque est utilisé dans la synthèse de l’Atazanavir, un médicament utilisé pour traiter le VIH .

Recherche biochimique

En recherche biochimique, l’this compound et ses dérivés sont utilisés comme standards dans divers dosages . Par exemple, l’acide pantothénique ®, un dérivé de l’this compound, est utilisé comme standard dans les dosages liés au métabolisme de la vitamine B5 .

Catalogues de fournisseurs de produits chimiques

L’this compound est répertorié dans les catalogues de fournisseurs de produits chimiques, ce qui indique sa demande dans divers domaines de la recherche scientifique . Il est disponible à l’achat pour une utilisation dans des expériences de laboratoire, qui peuvent aller du test de sa réactivité avec d’autres composés à l’étude de ses effets sur les systèmes biologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

2,3-Dimethylbutanoic acid is a branched C4 short-chain fatty acid carrying two methyl substituents at positions 2 and 3

Mode of Action

The methyl group at the 2-position confers chirality, hence the compound has two possible enantiomers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Analyse Biochimique

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2,3-Dimethylbutanoic acid in laboratory settings are not well-documented. Carboxylic acids are generally stable under physiological conditions. Over time, they may undergo reactions such as oxidation or decarboxylation, potentially influencing cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2,3-Dimethylbutanoic acid in animal models have not been extensively studied. Like other carboxylic acids, it could potentially have toxic or adverse effects at high doses .

Propriétés

IUPAC Name |

2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOASZQZPWEJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871229 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14287-61-7, 22160-11-8 | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Dimethylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

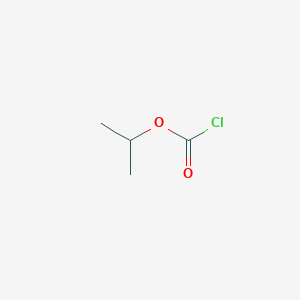

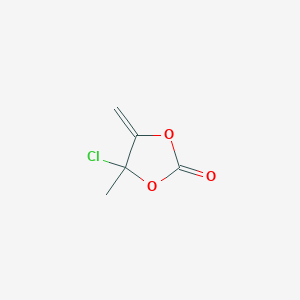

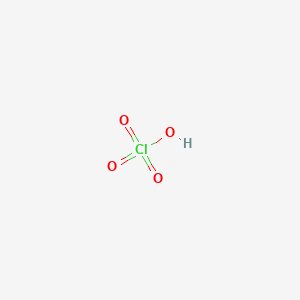

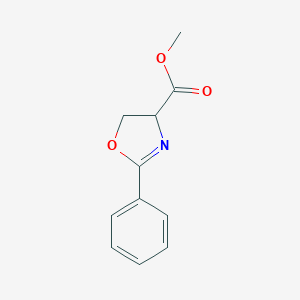

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid as described in the research?

A1: The research [] details a multi-step synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid starting from 3-hydroxy-3-methyl-2-butanone. This process involves the formation and subsequent hydrolysis of the cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile. Importantly, the researchers identified several intermediate compounds and byproducts formed during the synthesis, providing valuable insights into the reaction mechanism and potential challenges in obtaining the desired product. For instance, they observed that the cyanohydrin could revert to the starting ketone under basic conditions and that a pinacol-pinacolone type rearrangement could occur at higher temperatures during acid hydrolysis, leading to the formation of 3-methyl-2-butanone. The researchers also explored ways to optimize the yield of 2,3-dihydroxy-2,3-dimethylbutanoic acid by adjusting the reaction conditions and using protecting groups.

Q2: The research mentions the Koch-Haaf carboxylation reaction. How does this apply to the synthesis of compounds related to 2,3-dimethylbutanoic acid?

A2: The Koch-Haaf carboxylation is a reaction that introduces a carboxylic acid group into an alkane framework. In the context of the provided research [], the Koch-Haaf reaction is relevant for synthesizing tert-alkyl substituted cycloalkanecarboxylic acids, which share structural similarities with 2,3-dimethylbutanoic acid. The research specifically investigates the carboxylation of tert-alkyl substituted cycloalkanols, highlighting that these reactions can lead to rearranged products. For example, 1-isopropylcyclohexanol undergoes carboxylation to yield both 1-isopropylcyclohexanecarboxylic acid and the rearranged product, 2-cyclohexyl-2-methylpropanoic acid. These findings demonstrate the complexity of reactions involving carbocations generated from tertiary alcohols and the potential for rearrangements to occur, influencing the final product outcome.

Q3: Can you elaborate on the challenges and considerations for optimizing the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid and related compounds?

A3: As seen in the research [, ], several challenges need careful consideration when optimizing the synthesis of these types of compounds:

- Side reactions: The formation of byproducts, such as 2-hydroxy-2,3-dimethyl-3-butenoic acid during the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid [], necessitates careful control of reaction conditions to minimize their occurrence.

- Rearrangements: The potential for carbocation rearrangements, as observed in the Koch-Haaf carboxylation of tert-alkyl substituted cycloalkanols [], requires careful selection of starting materials and reaction conditions to direct the synthesis towards the desired product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)